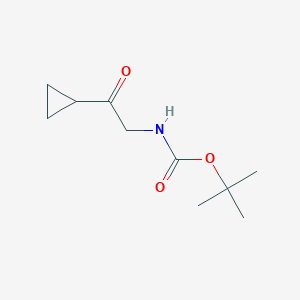










|
REACTION_CXSMILES
|
CON(C)[C:4](=[O:14])[CH2:5][NH:6][C:7](=[O:13])[O:8][C:9]([CH3:12])([CH3:11])[CH3:10].[CH:16]([Mg]Cl)([CH3:18])[CH3:17].C1([Mg]Br)CC1>C1COCC1>[CH:16]1([C:4](=[O:14])[CH2:5][NH:6][C:7](=[O:13])[O:8][C:9]([CH3:10])([CH3:11])[CH3:12])[CH2:18][CH2:17]1
|


|
Name
|
|
|
Quantity
|
455.3 g
|
|
Type
|
reactant
|
|
Smiles
|
CON(C(CNC(OC(C)(C)C)=O)=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[Mg]Cl
|
|
Name
|
|
|
Quantity
|
9 L
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
5.34 L
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
cyclopropylmagnesium bromide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)[Mg]Br
|
|
Name
|
|
|
Quantity
|
27 L
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred at room temp 24 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
does not exceed 0° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is cooled to 0° C.
|
|
Type
|
CUSTOM
|
|
Details
|
quenched with 1.0M HCl to pH 5-6
|
|
Type
|
TEMPERATURE
|
|
Details
|
warmed to room temp
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (12 L and 10 L)
|
|
Type
|
WASH
|
|
Details
|
The combined organic phase is washed successively with water (10 L) and brine (8 L)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
The filtrate is evaporated under reduced pressure
|


Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)C(CNC(OC(C)(C)C)=O)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.24 kg | |
| YIELD: PERCENTYIELD | 100% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |